molecular formula C19H14N4O3 B2551339 5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 923227-17-2

5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2551339
CAS No.: 923227-17-2
M. Wt: 346.346
InChI Key: HNSMCTDCEOKNAK-UHFFFAOYSA-N
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Description

The compound 5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic molecule designed for advanced chemical biology and drug discovery research. It features the 1,2,3-triazole-4-carboxamide motif, a scaffold of significant interest in medicinal chemistry due to its broad utility and presence in pharmacologically active agents . This specific structure combines a 1-phenyl-5-methyl-1H-1,2,3-triazole core with a coumarin (2H-chromen-2-one) derivative, suggesting potential for multi-target engagement. The 1,2,3-triazole-4-carboxamide scaffold is recognized as a privileged structure in anticancer research. Compounds based on this motif have been investigated for their ability to inhibit key biological pathways, such as the Hsp90 molecular chaperone system, leading to the disruption of cancer cell proliferation . Furthermore, this chemical class has shown promise in antimicrobial development. Recent studies have advanced specific 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide analogs as inhibitors of the bacterial SOS response, a pathway that promotes DNA repair, mutagenesis, and antibiotic resistance in pathogens like Escherichia coli and Pseudomonas aeruginosa . By inhibiting the RecA-mediated auto-proteolysis of the LexA repressor, such DISARMERs (Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance) can sensitize bacteria to existing antibiotics and suppress the emergence of resistance . The integration of a coumarin moiety in this molecule may impart additional biological properties, as coumarin derivatives are themselves known for a range of activities, including anticoagulant and enzymatic inhibitory effects. This combination makes this compound a compelling candidate for researchers exploring novel therapeutic agents in oncology and infectious disease, as well as for studying protein-ligand interactions and signal transduction pathways.

Properties

IUPAC Name

5-methyl-N-(2-oxochromen-6-yl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c1-12-18(21-22-23(12)15-5-3-2-4-6-15)19(25)20-14-8-9-16-13(11-14)7-10-17(24)26-16/h2-11H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSMCTDCEOKNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Coumarin Moiety: The coumarin ring can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with β-keto ester in the presence of a strong acid catalyst.

    Formation of the Triazole Ring: The triazole ring is typically formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling of the Coumarin and Triazole Moieties: The final step involves coupling the coumarin and triazole moieties through an amide bond formation, which can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Overview

Recent studies have demonstrated that derivatives of the triazole compound exhibit notable antimicrobial properties. The structural features of the compound contribute to its effectiveness against various pathogens.

Case Study: Antimicrobial Efficacy

A comprehensive investigation into the antimicrobial activity of this compound revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This study indicates that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Case Study: Cytotoxicity Against Cancer Cell Lines

A series of experiments evaluated the cytotoxic effects of this compound on various human cancer cell lines. The findings indicated that the compound exhibited substantial growth inhibition across multiple cancer types.

Cell Line Percent Growth Inhibition (PGI)
HCT-116 (Colon Cancer)86.61%
OVCAR-8 (Ovarian Cancer)85.26%
MDA-MB-231 (Breast Cancer)75.99%

These results suggest that the compound has a promising profile for further development as an anticancer agent .

Structural Insights and Synthesis

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features (¹H-NMR, MS)
Target Compound C₁₉H₁₄N₄O₃ 346.34 Not reported Not reported Expected: Coumarin aromatic signals (δ 6.5–8.5), triazole CH₃ (δ ~2.6)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 402.83 133–135 68 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H); MS: 403.1 [M+H]+
1-(3-Chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide C₁₉H₁₃ClN₄O₃ 380.78 Not reported Not reported Structural analog with Cl substitution on phenyl

Key Observations:

Heterocycle Core : The triazole in the target compound may confer greater metabolic stability compared to pyrazole derivatives (e.g., 3a) due to its aromaticity and resistance to ring-opening .

Substituent Effects: The coumarin group in the target compound introduces a fused aromatic system, likely enhancing fluorescence and π-π stacking interactions compared to pyrazole derivatives with cyano or chloro substituents .

Spectral Data : Methyl groups in both triazole and pyrazole derivatives exhibit similar ¹H-NMR chemical shifts (δ ~2.6–2.7), suggesting comparable electronic environments .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The coumarin moiety may improve aqueous solubility compared to chlorophenyl-substituted pyrazoles (e.g., 3b, 3e) due to hydrogen-bonding capacity .
  • Thermal Stability : Higher melting points in chloro-substituted pyrazoles (e.g., 3b: 171–172°C) suggest increased crystallinity compared to the target compound, where data are lacking .

Biological Activity

5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C19H14N4O3
Molecular Weight 346.3 g/mol
CAS Number 923227-17-2
Density Not available
Boiling Point Not available
Melting Point Not available

These properties establish a foundation for understanding the compound's behavior in biological systems.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. For instance, one study indicated that certain triazole derivatives led to chromatin condensation and DNA damage, resulting in G0/G1 phase cell cycle arrest . Additionally, the compound has shown the ability to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, thereby disrupting the Bax/Bcl-2 ratio and promoting apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that certain triazole derivatives demonstrate good inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The structural characteristics of these compounds are believed to play a crucial role in their efficacy against microbial strains.

Structure Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For example:

ModificationEffect on Activity
Increased lipophilicityEnhanced membrane permeability
Altered functional groupsVariability in cytotoxicity
Chain length between moietiesAffects potency against specific cell lines

These modifications can lead to improved selectivity and reduced toxicity towards normal cells while maintaining efficacy against cancerous cells .

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of various triazole compounds on cancer cell lines MCF-7 and HCT116, it was found that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil . This indicates a promising potential for these compounds in cancer therapy.

Study 2: Mechanistic Insights

Another investigation into the mechanisms of action revealed that treatment with 5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyltriazole resulted in increased levels of caspase activation and cytochrome c release from mitochondria in treated cells compared to untreated controls. This suggests that the compound induces apoptosis through mitochondrial pathways .

Q & A

Basic: What are the established synthetic routes for 5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

Answer:
The compound is synthesized via multi-step reactions, typically involving:

Coupling Reactions : Use of carbodiimide coupling agents (e.g., EDCI/HOBt) to form amide bonds between triazole and coumarin moieties .

Cyclization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation .

Purification : Column chromatography (silica gel) and recrystallization (ethanol or chloroform) to isolate the product .
Example Protocol :

  • React 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with 6-amino-2H-chromen-2-one in DMF using EDCI/HOBt and triethylamine.
  • Monitor progress via TLC; purify using preparative TLC (PE:EA = 8:1) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., δ 10.37 ppm for amide protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 372.1460) .
  • IR Spectroscopy : Peaks at ~1636 cm1^{-1} (C=O stretch) and ~1243 cm1^{-1} (C=S/C-N) .
  • Elemental Analysis : Confirms purity (>95% for research-grade samples) .

Advanced: How is SHELXL utilized to refine the crystal structure of this compound?

Answer:
SHELXL is employed for:

Data Refinement : Anisotropic displacement parameters for non-H atoms; isotropic refinement for H atoms .

Twinning Analysis : Handling twinned crystals via HKLF5 format for high-resolution data .

Validation : R-factor convergence (<0.05) and ORTEP-generated thermal ellipsoid plots .
Workflow :

  • Import diffraction data (HKL format) into SHELXTL.
  • Use AFIX commands for constrained refinement of phenyl/coumarin rings.
  • Validate with PLATON for symmetry and hydrogen bonding .

Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?

Answer:
Key modifications include:

  • Substituent Effects : Adding electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhances enzyme inhibition (e.g., Wnt/β-catenin pathway) .
  • Triazole Modifications : Methyl groups at position 5 improve metabolic stability but reduce solubility .
  • Coumarin Variations : 2-Oxo vs. 3-oxo groups alter binding affinity to target proteins .
    Table 1 : SAR Trends for Analogues
Substituent (Position)Bioactivity (IC50_{50})Solubility (mg/mL)
-H (Phenyl)12.3 µM0.15
-F (Phenyl)8.7 µM0.10
-OCH3_3 (Coumarin)15.1 µM0.25

Advanced: What strategies address low aqueous solubility in biological assays?

Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) on the coumarin ring .
  • Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for controlled release .

Advanced: How to resolve contradictions in enzyme inhibition data across studies?

Answer:

  • Assay Standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant human kinases) .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate via orthogonal assays (SPR vs. fluorescence) .
  • Data Normalization : Express IC50_{50} values relative to vehicle controls to account for solvent effects .

Advanced: What computational methods predict binding modes with target proteins?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for docking into ATP-binding pockets (PDB: 4OEA) .
  • MD Simulations : GROMACS for 100 ns simulations to assess stability of ligand-protein complexes .
  • Pharmacophore Modeling : Identify critical H-bond donors/acceptors using MOE .

Basic: How is purity validated for in vivo studies?

Answer:

  • HPLC : Reverse-phase C18 column (ACN/water gradient); ≥98% purity at 254 nm .
  • Melting Point : Sharp range (e.g., 181–183°C) confirms crystallinity .
  • Karl Fischer Titration : Moisture content <0.5% .

Advanced: What are the best practices for analyzing metabolic stability?

Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS .
  • CYP450 Inhibition Screening : Use luminescent assays (e.g., CYP3A4) to identify metabolic liabilities .
  • Metabolite ID : HR-MS/MS fragmentation patterns to detect hydroxylation or demethylation .

Advanced: How to design a high-throughput crystallography pipeline for derivatives?

Answer:

  • Automated Crystallization : Use Oryx8 robot for 96-well vapor diffusion trials (PEG/Ion screens) .
  • Data Collection : Synchrotron radiation (λ = 0.98 Å) with a DECTRIS EIGER detector .
  • Refinement Pipeline : SHELXC/D/E for phase determination; PHENIX for density modification .

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